



# Application Notes and Protocols for SNRPB in Co-Immunoprecipitation Mass Spectrometry Experiments

Author: BenchChem Technical Support Team. Date: December 2025

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## For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Nuclear Ribonucleoprotein Polypeptide B (SNRPB), a core component of the spliceosome, plays a pivotal role in pre-mRNA splicing.[1][2] It is a constituent of the U1, U2, U4, U5, and U6 small nuclear ribonucleoproteins (snRNPs), which are fundamental to the splicing process.[1] Given its central role in gene expression, dysregulation of SNRPB has been implicated in various diseases, including cancer, where it can influence cell cycle progression, apoptosis, and signaling pathways such as the p53 and Akt pathways.[3][4][5][6] [7] Co-immunoprecipitation coupled with mass spectrometry (co-IP-MS) is a powerful technique to elucidate the protein-protein interaction network of SNRPB, providing insights into its function and regulatory mechanisms.[8][9] This document provides detailed protocols and application notes for studying SNRPB and its interactome using co-IP-MS.

#### **Data Presentation: SNRPB Interactome**

While a specific quantitative dataset for an SNRPB co-immunoprecipitation mass spectrometry experiment is not publicly available, the following table represents the expected data presentation from such an experiment. The data is compiled based on known interactions with



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spliceosomal components and other proteins identified in interaction databases and literature. The quantitative values (peptide count and fold change) are illustrative.

Table 1: Representative Quantitative Data for SNRPB Co-Immunoprecipitation Mass Spectrometry



| Interactin<br>g Protein                | Gene<br>Symbol | UniProt<br>ID | Function                             | Peptide<br>Count<br>(SNRPB<br>IP) | Peptide<br>Count<br>(IgG<br>Control) | Fold<br>Change<br>(SNRPB<br>IP / IgG<br>Control) |
|--|----------------|---------------|--------------------------------------|-----------------------------------|--------------------------------------|--|
| Sm protein<br>D1                       | SNRPD1         | P62314        | Core<br>spliceosom<br>e<br>component | 152                               | 3                                    | 50.7   |
| Sm protein<br>D2                       | SNRPD2         | P62316        | Core<br>spliceosom<br>e<br>component | 145                               | 2                                    | 72.5   |
| Sm protein<br>D3                       | SNRPD3         | P62318        | Core<br>spliceosom<br>e<br>component | 160                               | 4                                    | 40.0   |
| Sm protein<br>E                        | SNRPE          | P62304        | Core<br>spliceosom<br>e<br>component | 138                               | 1                                    | 138.0  |
| Sm protein<br>F                        | SNRPF          | P62305        | Core<br>spliceosom<br>e<br>component | 125                               | 2                                    | 62.5   |
| Sm protein<br>G                        | SNRPG          | P62306        | Core<br>spliceosom<br>e<br>component | 110                               | 1                                    | 110.0  |
| Survival<br>motor<br>neuron<br>protein | SMN1           | Q16637        | snRNP<br>assembly                    | 95                                | 5                                    | 19.0   |

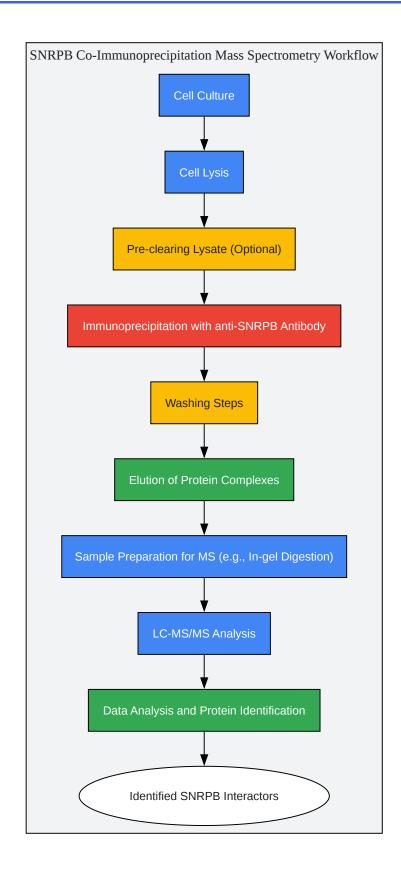


| Protein arginine methyltran sferase 5                   | PRMT5 | O14744 | Protein<br>methylation                               | 78 | 3 | 26.0 |
|---|-------|--------|--|----|---|------|
| DEAD-box<br>helicase 20                                 | DDX20 | Q9UHI6 | RNA helicase, transcriptio n regulation              | 65 | 4 | 16.3 |
| Coilin  | COIL  | P38432 | Cajal body<br>organizatio<br>n                       | 52 | 2 | 26.0 |
| Tumor<br>protein p53                                    | TP53  | P04637 | Tumor<br>suppressor<br>,<br>transcriptio<br>n factor | 45 | 3 | 15.0 |
| RAC-alpha<br>serine/thre<br>onine-<br>protein<br>kinase | AKT1  | P31749 | Signal<br>transductio<br>n, cell<br>survival         | 38 | 2 | 19.0 |

## **Experimental Workflow and Protocols**

A typical co-IP-MS experiment involves cell lysis, immunoprecipitation of the target protein (SNRPB), elution of the protein complex, and identification of interacting partners by mass spectrometry.





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Caption: Workflow for SNRPB co-immunoprecipitation mass spectrometry.



## Detailed Protocol for Endogenous SNRPB Co-Immunoprecipitation

This protocol is optimized for the immunoprecipitation of endogenous SNRPB and its interacting partners from cultured human cells for subsequent mass spectrometry analysis.

#### Materials and Reagents:

- Cell Lines: HEK293T, HeLa, or other relevant cell lines.
- Antibodies:
  - Anti-SNRPB antibody (validated for immunoprecipitation)
  - Normal rabbit or mouse IgG (isotype control)
- Beads: Protein A/G magnetic beads
- · Buffers and Solutions:
  - o Phosphate-buffered saline (PBS), ice-cold
  - Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, with freshly added protease and phosphatase inhibitor cocktails.
  - Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40
  - Elution Buffer: 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer
  - Neutralization Buffer: 1 M Tris-HCl pH 8.5
- Equipment:
  - Cell culture equipment
  - Refrigerated centrifuge
  - Sonicator or dounce homogenizer



- Magnetic rack
- End-over-end rotator
- Thermomixer

#### Procedure:

- Cell Culture and Harvest:
  - Culture cells to 80-90% confluency.
  - Wash cells twice with ice-cold PBS.
  - Harvest cells by scraping and transfer to a pre-chilled conical tube.
  - Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
- Cell Lysis:
  - Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 1x10<sup>7</sup> cells).
  - Incubate on ice for 30 minutes with intermittent vortexing.
  - For nuclear proteins like SNRPB, sonication on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) may be required to ensure complete lysis.
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
  - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
- Pre-clearing the Lysate (Optional but Recommended):
  - To reduce non-specific binding, incubate the lysate with Protein A/G magnetic beads (that have been pre-washed with Lysis Buffer) for 1 hour at 4°C on an end-over-end rotator.



- Place the tube on a magnetic rack and transfer the supernatant to a new pre-chilled tube.
- Immunoprecipitation:
  - To the pre-cleared lysate, add 2-5 μg of the anti-SNRPB antibody. For the negative control, add the same amount of isotype control IgG to a separate aliquot of lysate.
  - Incubate at 4°C for 2-4 hours or overnight on an end-over-end rotator.
  - Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
  - Incubate for an additional 1-2 hours at 4°C on an end-over-end rotator.

#### Washing:

- Pellet the beads on a magnetic rack and discard the supernatant.
- Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet on the magnetic rack, and discard the supernatant.

#### Elution:

- After the final wash, remove all residual Wash Buffer.
- Elute the protein complexes from the beads. For mass spectrometry, a common method is on-bead digestion. Alternatively, elution can be performed with an acidic buffer (e.g., 0.1 M glycine, pH 2.5), followed by immediate neutralization, or by boiling in SDS-PAGE sample buffer.
- Sample Preparation for Mass Spectrometry (On-Bead Digestion):
  - Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
  - Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
  - Digest the proteins with trypsin overnight at 37°C.
  - Separate the peptides from the beads using a magnetic rack.



- Acidify the peptide solution with formic acid.
- Desalt the peptides using C18 StageTips or equivalent.
- LC-MS/MS Analysis:
  - Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
  - Search the raw MS data against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.
  - Identify proteins that are significantly enriched in the SNRPB IP compared to the IgG control. Label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be used for quantitative analysis.

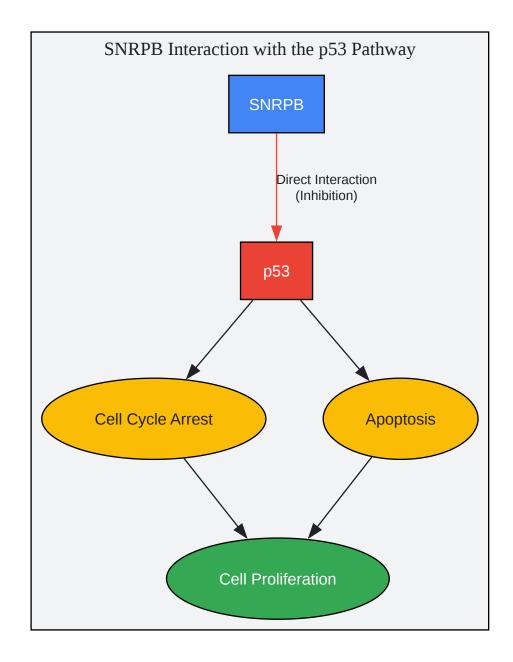
## **Signaling Pathways Involving SNRPB**

Co-IP-MS studies can help elucidate the role of SNRPB in various signaling pathways. Literature suggests a direct interaction between SNRPB and the tumor suppressor p53, as well as an influence on the Akt signaling pathway.[3][4][6][7]

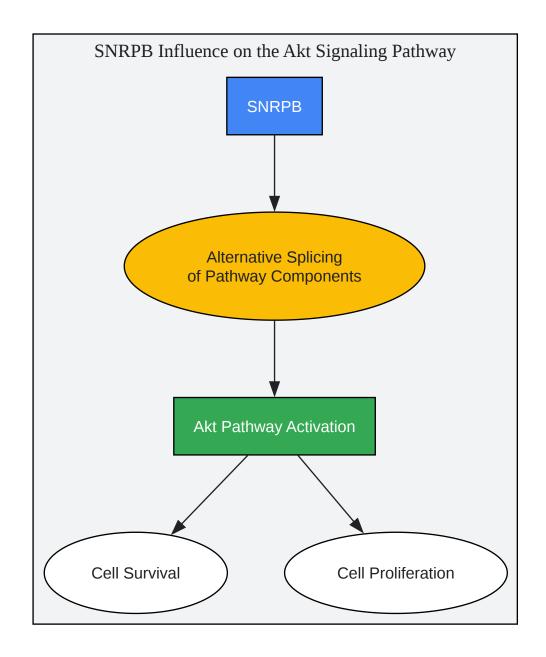
#### **SNRPB** and the p53 Pathway

SNRPB has been shown to directly interact with and suppress the expression of p53, a key regulator of the cell cycle and apoptosis.[3][4] This interaction can inhibit the tumor-suppressive functions of p53, thereby promoting cell proliferation.









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- To cite this document: BenchChem. [Application Notes and Protocols for SNRPB in Co-Immunoprecipitation Mass Spectrometry Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606360#snrpb-in-coimmunoprecipitation-mass-spectrometry-experiments]

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